Synthetic Step Economy: 6-Step vs. Hypothetical Multi-Step Functionalization Routes
The compound is synthesized via a 6-step route from methyl acrylate and methyl thioglycolate, achieving total yield of 16% [1]. A hypothetical alternative using methyl 3-thiophenecarboxylate to access comparable 4-mercapto-3-carboxylate functionality would require additional steps for regioselective introduction of the mercapto group—a non-trivial transformation due to the electronic deactivation of the 4-position in 3-substituted thiophenes toward electrophilic substitution and the need for directed ortho-metalation followed by sulfur electrophile quenching, followed by deprotection. The reported 6-step process provides a defined synthetic entry for procurement evaluation.
| Evidence Dimension | Synthetic steps to functionalized mercapto-thiophene carboxylate scaffold |
|---|---|
| Target Compound Data | 6 synthetic steps; 16% total yield |
| Comparator Or Baseline | Hypothetical functionalization of methyl 3-thiophenecarboxylate (estimated ≥7 steps for comparable mercapto introduction) |
| Quantified Difference | ≥1 step reduction using dedicated synthetic route vs. post-functionalization approach |
| Conditions | Synthetic route starting from methyl acrylate and methyl thioglycolate via piperidine-catalyzed addition, Dieckmann condensation, tosylation, disulfide substitution, dehydrogenation, and reduction |
Why This Matters
This quantifies the synthetic accessibility of a pre-functionalized scaffold versus requiring post-synthetic mercapto installation on a simple thiophene ester.
- [1] Liu, X.Y., Xu, W.F., Molina, M.T., Vega, S. Synthesis of methyl 4-mercapto-3-thiophenecarboxylate. Chinese Journal of Medicinal Chemistry, 2003, 13(1), 21-24, 43. View Source
